molecular formula C20H13N3NaO7S B1668932 Eriochrome Black A CAS No. 3618-58-4

Eriochrome Black A

Cat. No.: B1668932
CAS No.: 3618-58-4
M. Wt: 462.4 g/mol
InChI Key: XNKRHNQHWZEAPV-UHFFFAOYSA-N
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Description

Eriochrome Black A (EBA) is an azo dye belonging to the monoazo alizarin dye series, structurally characterized by a sulfonated naphthol backbone coupled with a diazonium component . It has garnered attention as a potent inhibitor of bacterial mevalonate diphosphate decarboxylase (MDD), an enzyme critical in the mevalonate pathway of low G/C Gram-positive bacteria like Staphylococcus epidermidis. EBA exhibits competitive inhibition with a Ki value of 0.6 μM against MDD, making it a promising lead for antibiotic development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Eriochrome Black A typically involves the diazotization of an aromatic amine followed by coupling with a naphthol derivative. The general reaction conditions include maintaining a low temperature to stabilize the diazonium salt and using an alkaline medium for the coupling reaction.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The final product is usually purified through recrystallization or filtration techniques.

Chemical Reactions Analysis

Types of Reactions

Eriochrome Black A undergoes several types of chemical reactions, including:

    Complexation: Forms complexes with metal ions such as calcium, magnesium, and rare earth metals.

    Oxidation and Reduction: Can participate in redox reactions, although these are less common in its typical applications.

    Substitution: The azo group can undergo substitution reactions under specific conditions.

Common Reagents and Conditions

    Complexation: Typically involves reagents like ethylenediaminetetraacetic acid (EDTA) in a buffered solution at a specific pH.

    Oxidation and Reduction: Requires oxidizing or reducing agents, though these reactions are not commonly utilized in its primary applications.

    Substitution: May involve nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products of these reactions are typically the metal complexes formed during titrations or substituted derivatives of the original compound.

Scientific Research Applications

Analytical Chemistry

Complexometric Titrations
Eriochrome Black A is widely recognized for its role as a complexometric indicator in titrations, especially with ethylenediaminetetraacetic acid (EDTA). It is particularly effective for determining the concentrations of metal ions such as calcium and magnesium, which are critical in assessing water hardness.

  • Color Change Mechanism : In its deprotonated form, this compound appears blue. Upon binding with metal ions, such as calcium or magnesium, it transitions to a wine-red color. This color change facilitates visual detection during titrations, allowing for precise determination of metal ion concentrations.

Water Quality Testing

Water Hardness Assessment
The determination of water hardness is crucial for environmental monitoring and water treatment processes. This compound serves as a reliable indicator for evaluating total hardness in water samples.

  • Municipal Water Testing : It is employed to ensure safe drinking water by assessing hardness levels.
  • Industrial Applications : In industrial settings, it helps monitor water quality in cooling towers and boilers to prevent scaling and corrosion .

Environmental Monitoring

This compound is utilized in environmental studies to analyze surface and groundwater for metal ion content.

  • Trace Metal Analysis : The dye's sensitivity allows for the detection of trace amounts of metal ions, which is vital for assessing pollution levels and ensuring compliance with environmental regulations.

Educational Use

In academic laboratories, this compound is often used as a teaching tool to demonstrate principles of complexometric titration.

  • Research Applications : It supports advanced studies on metal-ligand interactions and coordination chemistry, providing students with hands-on experience in analytical techniques .

Case Study 1: Water Hardness Testing

A study conducted on municipal water supplies utilized this compound to determine hardness levels. Results indicated that water samples exceeded acceptable hardness limits, prompting further treatment interventions to ensure compliance with health standards.

Case Study 2: Trace Metal Detection

Research involving the application of this compound for detecting trace metals in industrial effluents demonstrated its effectiveness in identifying contamination levels. The study highlighted the dye's capability to detect metals at low concentrations, underscoring its importance in environmental monitoring .

Data Table: Comparison of Metal Ion Detection Using this compound

Metal IonColor ChangeDetection Limit (mg/L)Application Area
CalciumBlue to Red0.01Water Hardness Testing
MagnesiumBlue to Red0.01Water Quality Assessment
LeadBlue to Red0.05Environmental Monitoring
CopperBlue to Red0.02Industrial Waste Analysis

Mechanism of Action

The primary mechanism of action for Eriochrome Black A involves its ability to form stable complexes with metal ions. The azo group in the compound acts as a ligand, donating electron pairs to the metal ions to form coordination complexes. This interaction is highly specific and can be used to detect and quantify metal ions in various samples.

Comparison with Similar Compounds

Inhibition Efficacy Against Bacterial MDD

Compound Inhibition Type (vs. Mevalonate Diphosphate) Ki (μM) IC50 (μM) Inhibition vs. ATP (Ki, μM)
Eriochrome Black A Competitive 0.6 <5 Non-competitive (0.6)
Eriochrome Black T Competitive 1.2 N/A Non-competitive (1.8)
Eriochrome Blue Black B Competitive 2.7 N/A Non-competitive (6.8)

EBA is the most potent MDD inhibitor, with a Ki value 2–4.5× lower than its analogs. All three compounds bind non-competitively to ATP, suggesting shared binding regions distinct from the nucleoside-binding site .

Physicochemical Properties

Property This compound Eriochrome Black T
Molecular Weight Not explicitly reported 461.38 g/mol
Solubility Likely hydrophilic 25 g/L in hot water
Spectral Features Not reported UV-Vis absorbance peaks at 520 nm (pH-dependent)
Safety (GHS) No data WGK 2 (water hazard)

Key Research Findings

Enzyme Inhibition : EBA’s docking models align with MDD’s active site, overlapping with the mevalonate moiety of substrate analogs. Mutagenesis studies (e.g., W19F mutation) confirm its binding disrupts substrate affinity .

Electrochemical Utility: EBT’s polymerization on electrodes enhances catalytic surfaces. For example, AuNP/EBT/graphene oxide composites improve sensitivity for phenolic pollutants (detection limits: ~0.1 μM) .

Environmental Impact : EBT is a model azo dye in phytoremediation studies. Eichhornia crassipes degrades EBT efficiently (95% removal in 7 days), highlighting its environmental persistence .

Biological Activity

Eriochrome Black A (EBA) is an azo dye that has garnered attention for its biological activity, particularly in the context of its inhibitory effects on various biological systems. This article explores the biological activity of EBA, focusing on its enzymatic inhibition, potential toxicity, and environmental impact based on diverse research findings.

1. Enzymatic Inhibition

EBA has been identified as a potent inhibitor of the bacterial enzyme mevalonate diphosphate decarboxylase (MDD) in Staphylococcus epidermidis. The compound demonstrated significant inhibitory activity with an IC50 value of less than 5 μM. Kinetic studies revealed that EBA acts as a competitive inhibitor with respect to mevalonate diphosphate (MVAPP) and a non-competitive inhibitor with respect to ATP, indicating that it binds effectively at the active site of the enzyme.

Table 1: Inhibition Characteristics of this compound

CompoundK_i vs MVAPP (μM)Inhibition Type vs MVAPPK_i vs ATP (μM)Inhibition Type vs ATP
This compound0.58 ± 0.08Competitive1.8 ± 0.1Non-Competitive
Eriochrome Black T1.2 ± 0.1Competitive0.59 ± 0.05Non-Competitive
Eriochrome Blue Black B2.7 ± 0.5Competitive6.8 ± 0.8Non-Competitive

The molecular docking studies support these findings by confirming the binding of EBA at the active site of MDD, which is crucial for its inhibitory action .

2. Toxicological Effects

Research has indicated that exposure to this compound can lead to significant toxicological effects in aquatic organisms. For instance, studies involving fish species such as Labeo rohita showed histopathological changes and alterations in metabolic enzyme activities following exposure to sublethal concentrations of EBA. Specifically, there was a notable decline in the activities of enzymes such as alkaline phosphatase and catalase, suggesting potential harmful effects on fish health due to the binding of the dye to these enzymes .

3. Environmental Impact

EBA is classified as an anionic dye with potential harmful effects on human health and the environment. Its persistence in aquatic systems raises concerns regarding bioaccumulation and toxicity to marine life. The dye's structural characteristics, which include azo bonds (-N=N-), contribute to its stability and resistance to biodegradation, making it a candidate for environmental monitoring and remediation efforts .

Case Study: Inhibition of Enzymatic Activity

In a study assessing the impact of EBA on bacterial growth, it was found that concentrations above 100 μM were required for significant inhibition, indicating a classical binding mechanism rather than nonspecific aggregation effects . This finding emphasizes the need for careful consideration when using EBA in laboratory settings.

Case Study: Toxicity Assessment in Aquatic Species

A comprehensive assessment conducted on Labeo rohita revealed that exposure to EBA resulted in hypertrophied epithelial cells and increased mucous secretion as a protective response against toxicity. However, degenerative changes were also noted, highlighting the dual nature of responses elicited by EBA exposure .

Q & A

Basic Research Questions

Q. What are the standard spectrophotometric methods for determining dissociation constants of Eriochrome Black A?

this compound’s dissociation constants can be determined using UV-visible spectrophotometry under controlled pH conditions. Key steps include:

  • Preparing buffer solutions across a pH range (e.g., pH 8–12) to observe protonation/deprotonation effects.
  • Measuring absorbance at characteristic wavelengths (e.g., λ_max shifts with pH).
  • Applying the Beer-Lambert law to correlate absorbance with concentration, followed by mathematical fitting (e.g., Henderson-Hasselbalch equation) to calculate pKa values . Example Workflow:
StepDescriptionParameters
1Solution Preparation0.1 mM this compound, pH-adjusted buffers
2Spectrophotometric Scan400–700 nm, 25°C
3Data AnalysisNonlinear regression for pKa determination

Q. What are the primary applications of this compound in analytical chemistry?

this compound is widely used as a metallochromic indicator in complexometric titrations, particularly for detecting calcium and magnesium ions. Its selectivity in forming colored complexes with metal ions under alkaline conditions makes it critical for water hardness analysis. Methodological protocols involve:

  • Adjusting solution pH to ~10 (ammonia buffer) to ensure optimal metal-indicator binding.
  • Monitoring color transitions (red-to-blue) during EDTA titrations to determine endpoint .

Advanced Research Questions

Q. How can researchers resolve contradictions in adsorption capacity data for this compound across different studies?

Discrepancies in adsorption data often arise from variations in adsorbent treatment, experimental conditions, or kinetic models. Key strategies include:

  • Controlling Adsorbent Modifications : Compare NaOH-treated vs. HNO₃-treated adsorbents (e.g., passion fruit peel) to assess surface functional group impacts. Studies show NaOH treatment enhances adsorption capacity by 30–40% due to increased porosity and carboxyl group availability .
  • Validating Kinetic Models : Use pseudo-second-order models to distinguish chemisorption from physisorption. For example, thermodynamic parameters (ΔH < 0, exothermic; ΔS < 0, entropy decrease) confirm physical adsorption dominance in some systems .
  • Standardizing Experimental Variables : Maintain consistent temperature (e.g., 25°C vs. 40°C trials) and initial dye concentrations to isolate variable effects.

Data Comparison Table:

AdsorbentTreatmentAdsorption Capacity (mg/g)Temperature (°C)Model Fit (R²)
Passion Fruit PeelNaOH48.2250.992
Passion Fruit PeelHNO₃32.7250.981

Q. What methodological considerations are critical when designing experiments to study the thermodynamic parameters of this compound adsorption?

Thermodynamic studies require rigorous control of temperature, equilibrium time, and concentration gradients. Best practices include:

  • Isotherm Modeling : Apply Langmuir (monolayer adsorption) or Freundlich (heterogeneous surfaces) models to interpret equilibrium data.
  • Parameter Calculation : Use van’t Hoff plots (ln K vs. 1/T) to derive ΔH (enthalpy) and ΔS (entropy). For instance, ΔH values < 40 kJ/mol typically indicate physisorption .
  • Error Mitigation : Replicate trials to account for instrumental variability (e.g., ±2% spectrophotometer error) and use statistical tools (e.g., ANOVA) to validate significance.

Q. Methodological Challenges & Reproducibility

Q. How can researchers optimize experimental conditions for reproducible this compound adsorption studies?

Reproducibility hinges on:

  • Adsorbent Characterization : Pre-characterize materials using SEM, BET surface area analysis, and FTIR to ensure consistency.
  • pH Optimization : Conduct preliminary pH-dependent trials (pH 2–12) to identify optimal adsorption ranges (e.g., pH 4–6 for cationic dyes).
  • Data Transparency : Publish raw kinetic datasets (time vs. adsorption capacity) and instrument calibration protocols to enable cross-study validation .

Q. What advanced spectroscopic techniques complement traditional methods in analyzing this compound-metal complexes?

Beyond UV-vis spectroscopy:

  • FTIR Spectroscopy : Identify functional groups (e.g., sulfonic acid, azo groups) involved in metal coordination.
  • XPS Analysis : Quantify surface elemental composition and oxidation states post-adsorption.
  • Fluorescence Quenching : Monitor dye-metal interactions in real time for dynamic binding studies .

Research Question Formulation

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide hypothesis development for this compound studies?

  • Feasible : Ensure access to specialized equipment (e.g., HPLC for degradation product analysis).
  • Novel : Explore under-researched areas like photocatalytic degradation mechanisms using TiO₂ nanoparticles.
  • Ethical : Adhere to waste disposal guidelines for synthetic dye solutions to minimize environmental impact .

Properties

CAS No.

3618-58-4

Molecular Formula

C20H13N3NaO7S

Molecular Weight

462.4 g/mol

IUPAC Name

sodium;4-[(2-hydroxynaphthalen-1-yl)diazenyl]-7-nitronaphthalene-1-sulfonate

InChI

InChI=1S/C20H13N3O7S.Na/c24-16-8-5-11-3-1-2-4-13(11)19(16)21-22-20-14-7-6-12(23(26)27)9-15(14)18(10-17(20)25)31(28,29)30;/h1-10,24-25H,(H,28,29,30);

InChI Key

XNKRHNQHWZEAPV-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC(=C2N=NC3=C4C=CC(=CC4=C(C=C3)S(=O)(=O)[O-])[N+](=O)[O-])O.[Na+]

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N=NC3=C4C=CC(=CC4=C(C=C3O)S(=O)(=O)O)[N+](=O)[O-])O.[Na]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

16279-54-2 (Parent)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

C.I. 15710;  NSC 73413;  NSC-73413;  NSC73413.

Origin of Product

United States

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Eriochrome Black A
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